molecular formula C20H14Cl4N2O3 B11773034 4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide

4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide

Cat. No.: B11773034
M. Wt: 472.1 g/mol
InChI Key: WOWCSVLDIOHRET-UHFFFAOYSA-N
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Description

4-Chloro-N-(furan-2-ylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(furan-2-ylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoyl chloride with an appropriate amine.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the benzamide intermediate.

    Attachment of the Trichlorophenyl Group: The final step involves the attachment of the trichlorophenyl group through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, particularly if they exhibit bioactivity against specific targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(furan-2-ylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The chloro and trichlorophenyl groups may facilitate binding to enzymes or receptors, while the furan ring can participate in electron transfer reactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(2-furylmethyl)benzamide: Lacks the trichlorophenyl group, resulting in different chemical properties.

    N-(2-Furylmethyl)-N-(2-oxo-2-phenylethyl)benzamide:

    4-Chloro-N-(2-thienylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide: Substitutes the furan ring with a thiophene ring, altering its electronic properties.

Uniqueness

The presence of both the furan ring and the trichlorophenyl group in 4-Chloro-N-(furan-2-ylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide makes it unique compared to similar compounds

Properties

Molecular Formula

C20H14Cl4N2O3

Molecular Weight

472.1 g/mol

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide

InChI

InChI=1S/C20H14Cl4N2O3/c21-13-5-3-12(4-6-13)20(28)26(10-15-2-1-7-29-15)11-18(27)25-19-16(23)8-14(22)9-17(19)24/h1-9H,10-11H2,(H,25,27)

InChI Key

WOWCSVLDIOHRET-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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